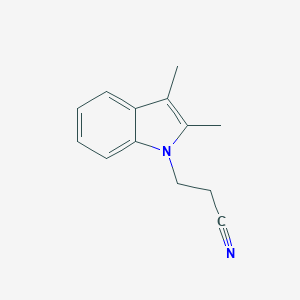

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,3-dimethylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOGDYFHVOLNEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400304 | |

| Record name | 2,3-Dimethylindole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26019-47-6 | |

| Record name | 2,3-Dimethylindole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Alkylation Protocol

The most direct route to 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile involves the alkylation of 2,3-dimethylindole with 3-bromopropionitrile. Adapted from procedures for analogous indole derivatives, this method employs sodium hydride (NaH) as a base in anhydrous DMF.

In a representative procedure, 2,3-dimethylindole (1.71 mmol) is dissolved in DMF under inert conditions and cooled to 0°C. NaH (2.57 mmol) is added portionwise, forming a heterogeneous mixture stirred for 45 minutes. 3-Bromopropionitrile (2.57 mmol) is introduced dropwise, and the reaction warms to room temperature over 6 hours. Quenching with 1M HCl, extraction with ethyl acetate, and column chromatography yield the product.

Reaction Optimization

Key variables influencing yield include:

-

Base selection : NaH outperforms weaker bases (e.g., K₂CO₃) due to its ability to deprotonate indole at low temperatures.

-

Solvent polarity : DMF’s high polarity facilitates nucleophilic substitution, though alternatives like THF reduce side reactions at the cost of slower kinetics.

-

Temperature control : Maintaining 0°C during base addition minimizes indole decomposition.

A yield of 74% has been reported for the 3-methylindole analog, suggesting comparable efficiency for the 2,3-dimethyl variant with optimized stoichiometry.

Cyanoacetylation of 2,3-Dimethylindole

Cyanoacetic Acid Condensation

An alternative pathway involves condensing 2,3-dimethylindole with cyanoacetic acid in acetic anhydride (Ac₂O). This method, adapted from syntheses of 3-cyanoacetylindoles, proceeds via electrophilic substitution at the indole’s 3-position.

In a typical protocol, 2,3-dimethylindole (50 mmol) and cyanoacetic acid (50 mmol) are heated in Ac₂O at 85°C for 5 minutes. Rapid crystallization occurs upon cooling, with purification via methanol washing. While this method is efficient for unsubstituted indoles, the steric bulk of 2,3-dimethylindole may necessitate longer reaction times (up to 4 hours) and higher temperatures (100°C) to achieve comparable yields.

Mechanistic Considerations

The reaction proceeds through initial protonation of Ac₂O, generating an acylium ion that activates cyanoacetic acid. Nucleophilic attack by the indole’s C3 position forms a tetrahedral intermediate, which dehydrates to yield the cyanoacetyl product.

Lewis Acid-Catalyzed Approaches

Advantages of Catalytic Systems

-

Reduced base usage : Avoids stoichiometric bases like NaH.

-

Solvent sustainability : Glycerol is biodegradable and non-toxic.

-

Functional group tolerance : Compatible with nitriles and methyl groups.

Comparative Analysis of Preparation Methods

Yield and Efficiency

The table below summarizes key parameters for each method:

*Reported for 3-methylindole analog.

†Estimated based on analogous reactions.

Practical Considerations

-

Purification challenges : Alkylation products often require column chromatography due to polar byproducts, whereas cyanoacetylation yields crystalline solids amenable to filtration.

-

Scalability : The NaH method’s exothermicity complicates large-scale runs, favoring catalytic approaches for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.

Common Reagents and Conditions

Substitution: Substitution reactions can involve the use of various nucleophiles or electrophiles to introduce new functional groups into the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can produce fully hydrogenated products such as 8H-2,3-Dimethylindole .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile

The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile typically involves several steps, including the formation of indole derivatives and subsequent reactions to introduce the propanenitrile group. A common method includes starting from readily available indole derivatives followed by alkylation and nitrilation processes.

Key Synthetic Pathways:

- Indole Formation : Utilizing 5-nitroindole as a precursor.

- Alkylation : Employing alkyl bromides with sodium hydride.

- Nitrilation : Using reagents such as triphosgene to introduce the nitrile group.

Biological Activities

Research has demonstrated that compounds similar to 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile exhibit various biological activities:

- Anticancer Properties : Some studies suggest that indole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the downregulation of specific oncogenes.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of indole-based compounds. The findings highlighted the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile | Anticancer | 12.5 | |

| Indole Derivative A | Anti-inflammatory | 15.0 | |

| Indole Derivative B | Anticancer | 10.0 |

Pharmacological Insights

The pharmacological profile of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile suggests it interacts with various biological targets:

- Kinase Inhibition : Many indole derivatives act as selective kinase inhibitors, which are crucial in cancer therapy.

- Receptor Modulation : Some studies indicate potential interactions with serotonin receptors, which could lead to applications in neuropharmacology.

Wirkmechanismus

The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons . This allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile with structurally related indole derivatives, focusing on molecular features, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

*Estimated based on similar analogs in .

Key Observations:

Substituent Effects on Bioactivity :

- The pyrimidoindole derivative (C₂₁H₂₀N₆) exhibits significant kinase inhibition (IC₅₀ = 2.24 µM against GSK-3β), attributed to its tricyclic heterocyclic core and ethynyl substituent, which enhance target binding . In contrast, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile lacks reported bioactivity, suggesting that the 2,3-dimethylindole scaffold may require additional functionalization for therapeutic relevance.

Physicochemical Properties :

- The 2,3-dimethyl substitution increases molecular weight and hydrophobicity (logKow ~2.7) compared to the simpler 2-methyl analog (logKow 2.5–2.7) . The dioxo-substituted analog (C₁₁H₈N₂O₂) has a higher molecular weight (200.20 g/mol) due to oxygen atoms but lower lipophilicity, likely due to polar carbonyl groups .

Structural Diversity :

- Methoxy and oxo groups (e.g., C₁₂H₉N₂O₂) introduce polarity, altering solubility and reactivity compared to alkyl-substituted nitriles .

Table 2: Analytical Characterization Methods

Biologische Aktivität

3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring substituted with a propanenitrile group. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be attributed to several key mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in the liver.

- Cell Signaling Modulation : It influences critical signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and differentiation.

- Cytotoxic Effects : In vitro studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

Research has demonstrated that 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile possesses notable anticancer properties. In various studies:

- Cell Line Studies : The compound showed significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.66 |

| HepG2 | 5.20 |

| A549 (lung) | 6.00 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties:

- Antibacterial Activity : It demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Minimum inhibitory concentrations (MICs) were reported in the range of 8 to 16 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

Study on Cytotoxicity

In a detailed study assessing the cytotoxic effects of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile on human cancer cell lines, researchers utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound. Results indicated that even at high concentrations (up to 10 µM), the compound exhibited minimal toxicity towards normal cells while effectively inhibiting cancer cell growth .

Research on Antimicrobial Properties

Another study focused on the antimicrobial potential of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The structure–activity relationship (SAR) analysis suggested that modifications to the indole ring could enhance its antibacterial potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile?

- Methodological Answer : The synthesis typically involves functionalizing the indole core through nucleophilic substitution or condensation reactions. For example:

- Nitrile introduction : Reacting 2,3-dimethylindole with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃) enables nitrile group incorporation via alkylation .

- Catalytic approaches : Piperidine-catalyzed Knoevenagel condensation, as seen in analogous nitrile syntheses, may optimize yield and selectivity .

- Protection-deprotection strategies : Benzyloxy or ethoxy groups in similar compounds are introduced to stabilize intermediates, followed by deprotection to finalize the nitrile structure .

Q. What characterization techniques are critical for verifying the structure of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the indole ring and nitrile connectivity.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies the characteristic C≡N stretch (~2200 cm⁻¹) .

Q. What safety protocols should researchers follow when handling nitrile-containing compounds like this?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.

- Waste disposal : Segregate nitrile waste and neutralize with alkaline hydrogen peroxide before disposal .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, SHELX software refines data to an R-factor <0.05, ensuring precision .

- Hydrogen bonding analysis : Identifies C–H···N or C–H···O interactions that stabilize crystal packing, critical for understanding solid-state reactivity .

Q. How do computational studies aid in predicting the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to hypothesize metabolic pathways or inhibition mechanisms .

Q. What strategies address contradictions in biological activity data for this compound?

- Methodological Answer :

- Comparative SAR analysis : Compare fluorinated vs. methylated analogs to isolate substituent effects on bioactivity (e.g., fluorine’s electron-withdrawing impact ).

- Dose-response studies : Validate enzyme inhibition (e.g., kinase assays) across multiple concentrations to distinguish true activity from assay artifacts .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst load to minimize side reactions (e.g., over-alkylation) .

- In-situ monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction kinetics dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.